2-(2-formyl-1H-imidazol-1-yl)acetic acid
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Overview
Description
2-(2-formyl-1H-imidazol-1-yl)acetic acid is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid typically involves the reaction of imidazole with glyoxal and ammonia, followed by further functionalization to introduce the formyl and acetic acid groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that include the use of various catalysts and reagents to achieve high yields and purity. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups .
Chemical Reactions Analysis
Types of Reactions
2-(2-formyl-1H-imidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(2-carboxy-1H-imidazol-1-yl)acetic acid.
Reduction: 2-(2-hydroxymethyl-1H-imidazol-1-yl)acetic acid.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-formyl-1H-imidazol-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various chemicals and materials, including dyes and catalysts
Mechanism of Action
The mechanism of action of 2-(2-formyl-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The formyl and acetic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)acetic acid: Lacks the formyl group, resulting in different chemical and biological properties.
2-(2-methyl-1H-imidazol-1-yl)acetic acid: Contains a methyl group instead of a formyl group, leading to variations in reactivity and applications.
2-(2-phenyl-1H-imidazol-1-yl)acetic acid:
Uniqueness
The presence of the formyl group in 2-(2-formyl-1H-imidazol-1-yl)acetic acid makes it unique compared to other imidazole derivatives.
Properties
Molecular Formula |
C6H6N2O3 |
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Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-(2-formylimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-4-5-7-1-2-8(5)3-6(10)11/h1-2,4H,3H2,(H,10,11) |
InChI Key |
MEEDHRWJNXITTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)C=O)CC(=O)O |
Origin of Product |
United States |
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